2-(4,5-Dimethoxy-2-methylphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-4-9(14-2)10(15-3)5-8(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGIZDPWFKTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Zinc-Catalyzed Rearrangement
The most well-documented route, described in Chinese patent CN104628551A, employs p-xylene as the starting material through a five-step sequence:
Friedel-Crafts acylation :
Ketal formation :
Zinc salt-catalyzed rearrangement :
Alkaline hydrolysis :
Acidification :
Table 1: Optimization of Zinc Catalysts
| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| ZnO | 10 | 8 | 85 |
| ZnCl₂ | 20 | 10 | 82 |
| ZnAc₂ | 15 | 7 | 88 |
Oxidative Cleavage of Styryl Derivatives
An alternative approach from the Canadian Journal of Chemistry involves oxidative cleavage of a styryl intermediate:
Synthesis of 4-(2,5-dimethoxy-4-methylbenzylidene)-2-phenyl-2-oxazolin-5-one :
Base-mediated hydrolysis and oxidation :
Key Advantage : Avoids Friedel-Crafts acylation, reducing AlCl₃ waste.
Reaction Mechanisms and Stereochemical Considerations
Friedel-Crafts Pathway
The acylation step proceeds via AlCl₃-mediated generation of an acylium ion, which attacks the electron-rich para position of p-xylene. Steric effects from the methyl group direct subsequent functionalization to the ortho and meta positions.
Zinc-Catalyzed Ketal Rearrangement
Zinc salts facilitate a-alkyl shift in the ketal intermediate, forming a quaternary carbon center. Density functional theory (DFT) studies suggest a six-membered transition state stabilized by Zn²⁺ coordination.
Process Optimization and Scalability
Solvent Recovery Systems
The patent method emphasizes solvent recycling:
Catalytic Efficiency
ZnAc₂ outperforms ZnO and ZnCl₂ due to superior Lewis acidity and solubility in toluene. A loading of 15 mol% ZnAc₂ achieves an 88% yield in 7 hours.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃, 300 MHz) : δ 2.27 (6H, CH₃), 3.63 (2H, CH₂), 7.06–7.26 (3H, Ar-H).
- ESI-MS : m/z 163.1 [M−H]⁻, confirming molecular weight of 164.16 g/mol.
Table 2: Comparative Analytical Data
| Method | ¹H NMR δ (ppm) | MS m/z | Purity (%) |
|---|---|---|---|
| Patent | 2.27–7.26 | 163.1 | 98.5 |
| Literature | 2.30–7.30 | 163.0 | 97.2 |
Applications and Derivatives
This compound is a key intermediate in:
- Naproxen synthesis : Anti-inflammatory agent (patent CN109761803A).
- Agrochemicals : Herbicides with enhanced leaf permeability due to the methoxy groups.
Chemical Reactions Analysis
2-(4,5-Dimethoxy-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-(4,5-Dimethoxy-2-methylphenyl)acetic acid serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and electrophilic aromatic substitution—makes it a versatile building block for synthetic organic chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms quinones or oxidized derivatives | Potassium permanganate, CrO3 |
| Reduction | Converts to alcohols | Sodium borohydride, LiAlH4 |
| Substitution | Introduces new functional groups | Bromine, nitric acid |
Biology
The biological applications of this compound are primarily linked to its antioxidant properties. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. Studies suggest that it may act as an antioxidant by donating electrons to neutralize free radicals.
Case Study: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of various phenolic compounds, including this compound. The findings indicated that this compound exhibited significant radical scavenging activity, suggesting its potential use in therapeutic applications aimed at oxidative stress-related diseases.
Pharmacology
In pharmacology, the compound has been explored for its potential effects on serotonin receptors. Research indicates that derivatives of this compound may act as selective agonists for serotonin receptors (5-HT2AR), which are implicated in mood regulation and other neurological functions .
Table 2: Structure-Activity Relationships of Related Compounds
| Compound Name | Receptor Affinity (Ki) | Agonist Activity at 5-HT2AR |
|---|---|---|
| LPH-5 | 1.3 nM | High |
| 25I-NBOMe | Not specified | Potent |
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals and pharmaceuticals where specific reactivity is required.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Effects: Methoxy groups enhance solubility in polar solvents and influence electronic properties (e.g., electron-donating effects), while methyl groups increase hydrophobicity . Chloro substituents (as in 2,4-D) confer herbicidal activity but reduce biocompatibility compared to methoxy analogs .
- Functional Group Diversity: Sulfanyl linkages (e.g., ) introduce thiol reactivity, whereas ester groups (e.g., ) serve as prodrugs or intermediates for acid derivatives.
Biological Activity
2-(4,5-Dimethoxy-2-methylphenyl)acetic acid is a compound of interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and applications in medicinal chemistry.
This compound is an organic compound characterized by its methoxy groups and a carboxylic acid functional group. The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as esterification or acylation. Its structural formula can be represented as follows:
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of this compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably low, suggesting strong antibacterial potential .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 30 |
| Escherichia coli | 40 |
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. In particular, its ability to reduce levels of TNF-alpha and IL-6 was highlighted in a study involving lipopolysaccharide (LPS)-stimulated macrophages .
3. Anticancer Activity
In vitro studies have also assessed the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
| Cell Line | IC50 (µM) |
|---|---|
| SH-SY5Y | 15 |
| HepG2 | 20 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits quorum sensing mechanisms, which are critical for bacterial virulence .
- Anti-inflammatory Pathway : It modulates signaling pathways such as NF-kB and MAPK, leading to decreased expression of inflammatory mediators.
- Anticancer Pathways : The compound activates caspase pathways involved in apoptosis while inhibiting proliferation signals mediated by growth factors .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria. Results indicated that modifications to the methoxy groups enhanced antibacterial activity significantly, particularly against resistant strains.
Case Study 2: Anti-inflammatory Activity in Animal Models
In vivo studies using murine models demonstrated that administration of this compound reduced paw edema in a carrageenan-induced inflammation model. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4,5-Dimethoxy-2-methylphenyl)acetic acid, and how can reaction purity be optimized?
- Methodological Answer : Utilize high-throughput synthetic route prediction tools (e.g., PISTACHIO, REAXYS) to identify feasible pathways. For example, alkylation of phenolic precursors followed by hydrolysis of nitrile intermediates can yield arylacetic acids. Optimize purity via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) and monitor using HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy and methyl groups). Aromatic protons typically resonate at δ 6.5–7.5 ppm, while the acetic acid proton appears as a singlet near δ 3.7–4.2 ppm.
- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. Refinement with SHELXL (via SHELX suite) is recommended for high-precision atomic coordinates .
- FT-IR : Validate carboxylic acid functionality (C=O stretch ~1700 cm) and methoxy groups (C-O stretch ~1250 cm).
Q. How can the molecular structure be confirmed via X-ray diffraction?
- Methodological Answer :
- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect θ angles between 2.0–31.8° to ensure completeness .
- Refinement : Apply SHELXL for least-squares refinement. Constrain hydrogen atoms geometrically (C–H = 0.93–0.97 Å) and refine anisotropic displacement parameters for non-H atoms. Target -values < 0.05 for high reliability .
Advanced Research Questions
Q. How are hydrogen-bonding motifs analyzed in the crystal structure of this compound?
- Methodological Answer :
-
Graph-Set Analysis : Identify motifs like (common in carboxylic acid–aminopyrimidine interactions) using software (e.g., Mercury). For example, O–H···N and N–H···O bonds form cyclic dimers. Validate via bond distances (O···N: ~2.7–2.9 Å) and angles (O–H···N: ~160–170°) .
-
Supramolecular Assembly : Analyze π-π stacking (interplanar distances ~3.5–3.6 Å) and C–H···O interactions using PLATON .
Hydrogen Bond Distance (Å) Angle (°) Motif O–H···N 2.68–2.89 160–170 N–H···O 2.88–3.23 150–160
Q. How can discrepancies in crystallographic refinement be resolved?
- Methodological Answer :
- Data Contradictions : Address outliers using the "SQUEEZE" tool in PLATON to model disordered solvent. Re-exclude high-angle reflections (θ > 25°) if thermal parameters diverge.
- Validation Tools : Cross-check with CheckCIF for symmetry errors and ADDSYM to detect missed symmetry elements .
Q. What computational strategies predict supramolecular assembly?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d,p) to optimize molecular geometry. Compare Hirshfeld surfaces (via CrystalExplorer) to experimental packing .
- Machine Learning : Train models on CSD data to predict lattice energies and dominant interactions (e.g., methoxy-phenyl stacking) .
Q. How to address challenges in obtaining high-resolution crystallographic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
